molecular formula C20H16Cl2N2OS B15099420 (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide

Cat. No.: B15099420
M. Wt: 403.3 g/mol
InChI Key: UFQIEFDNCQITQB-VMPITWQZSA-N
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Description

(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a thiazole core substituted with a 2,5-dichlorobenzyl group at position 5 and a 3-methylphenyl group conjugated via an α,β-unsaturated carbonyl system.

Properties

Molecular Formula

C20H16Cl2N2OS

Molecular Weight

403.3 g/mol

IUPAC Name

(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)5-8-19(25)24-20-23-12-17(26-20)11-15-10-16(21)6-7-18(15)22/h2-10,12H,11H2,1H3,(H,23,24,25)/b8-5+

InChI Key

UFQIEFDNCQITQB-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dichlorobenzyl chloride under basic conditions.

    Coupling Reaction: The resulting thiazole derivative is then coupled with 3-methylbenzaldehyde through a condensation reaction in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the amidation of the intermediate product with acryloyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-Based Acrylamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide (Target) C₂₀H₁₅Cl₂N₃OS 424.3 (calculated) 2,5-Dichlorobenzyl; 3-methylphenyl Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.4 Oxadiazole-sulfanyl; 3-methylphenyl 134–136
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide C₂₁H₁₆F₃N₃OS 415.4 Trifluoromethylbenzyl; phenyl Not reported
(E)-2-Cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide C₂₁H₁₆Cl₂N₄O₃S 487.3 Cyano; dichlorobenzyl; hydroxy-methoxyphenyl Not reported
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine C₁₇H₁₇ClN₄S 356.9 Thiadiazole; 2-chlorophenyl Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.5 Oxadiazole-sulfanyl; 2,5-dimethylphenyl 170–172

Sources:

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

  • The 2,5-dichlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to analogs with methyl or methoxy groups (e.g., compounds 7c–7f in Table 1) .

Hydrophobic and Steric Effects:

  • The 3-methylphenyl group in the target compound contributes to steric bulk, which may influence binding affinity in hydrophobic enzyme pockets. This contrasts with the 4-hydroxy-3-methoxyphenyl group in , where polar substituents could enhance hydrogen bonding but reduce bioavailability .
  • Oxadiazole-sulfanyl moieties () introduce polarity and hydrogen-bonding capacity, resulting in lower melting points (134–178°C) compared to the dichlorinated target compound, which likely has a higher melting point due to increased molecular rigidity .

Implications for Bioactivity

While explicit bioactivity data are absent in the evidence, structural trends provide insights:

  • Chlorine atoms in the target compound may enhance binding to hydrophobic targets (e.g., kinase enzymes) compared to non-halogenated analogs .

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